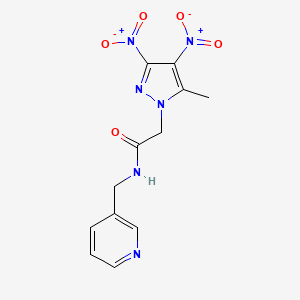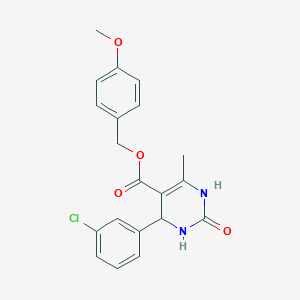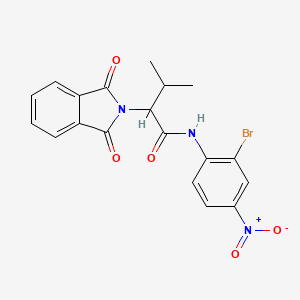
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid, also known as OTB, is a tetrazole-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid is not fully understood. However, it has been proposed that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid exerts its biological activities by modulating protein function through covalent modification of cysteine residues.
Biochemical and Physiological Effects:
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has also been shown to exhibit antimicrobial activity against a range of gram-positive and gram-negative bacteria and antiviral activity against herpes simplex virus type 1. Additionally, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to modulate the activity of various proteins, including transcription factors and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid. One direction is to further investigate the mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its potential as a therapeutic agent for various diseases. Another direction is to explore the use of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid as a building block for the synthesis of functionalized materials and polymers. Additionally, the development of new synthetic methods for 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its derivatives could lead to the discovery of novel compounds with improved biological activities.
Synthesemethoden
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid can be synthesized via a multistep process starting from the commercially available starting material, 2-bromo-2-butenoic acid. The first step involves the conversion of 2-bromo-2-butenoic acid to the corresponding azide using sodium azide. The azide is then reduced to the amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with tetrazole-5-carboxylic acid to form 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material sciences, and biochemistry. In medicinal chemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material sciences, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a tool to study protein-ligand interactions.
Eigenschaften
IUPAC Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O3/c11-3(1-2-4(12)13)6-5-7-9-10-8-5/h1-2H,(H,12,13)(H2,6,7,8,9,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLRRVCRLLMKI-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)